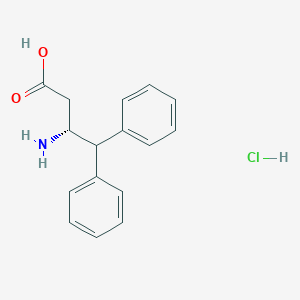

(R)-3-Amino-4,4-diphenylbutyric acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

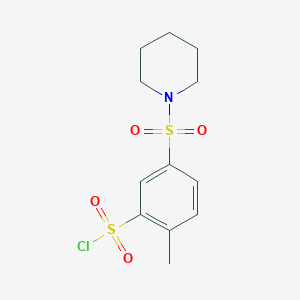

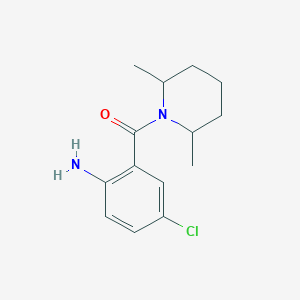

“®-3-Amino-4,4-diphenylbutyric acid hydrochloride” is likely a derivative of butyric acid, which is a carboxylic acid with a four-carbon structure. The “R” in its name indicates the configuration of the chiral center in the molecule, which is determined by the Cahn-Ingold-Prelog priority rules . The “amino” refers to an amine group (-NH2), and “diphenyl” indicates the presence of two phenyl groups (C6H5-). The “hydrochloride” suggests that this compound is a salt formed with hydrochloric acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a carboxylic acid group, an amine group, and two phenyl rings attached to the butyric acid backbone . The exact 3D structure would depend on the “R” configuration .Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of carboxylic acids and amines. For example, it could react with bases or acids, form amides, or participate in peptide bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be polar due to the presence of the carboxylic acid and amine groups, and it might have a relatively high melting point due to the presence of the phenyl rings .Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and structural analysis of 3,4-disubstituted aminobutyric acids, including derivatives such as 4-amino-3,4-diphenylbutanoic acid, have been explored. These compounds, including (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride, attract significant interest for their promising pharmacological activities. Various synthesis methods have been described, highlighting the chemical versatility and potential for targeted drug design (O. S. Vasil'eva et al., 2016).

Pharmacological Potential

Research has identified the importance of γ-aminobutyric acid (GABA) derivatives in pharmacology, particularly for their roles in inhibiting GABA transporters, which is a mechanism relevant in the treatment of various neuropsychiatric disorders. Compounds structurally related to (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride, such as tiagabine and its analogs, have been found to be selective for the GABA transporter GAT-1, suggesting potential applications in anticonvulsive therapy (L. Borden et al., 1994).

Potential in Epilepsy Treatment

Related research on GABA analogs, including those structurally similar to (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride, demonstrates their efficacy in anticonvulsant activity across animal models. This supports the therapeutic potential of GABA uptake inhibitors in epilepsy treatment (S. Smith et al., 1995).

Enzymatic and Biochemical Applications

Beyond pharmacology, the enzymatic synthesis and analysis of related compounds, such as (R)-2-Hydroxy-4-Phenylbutyric acid, a precursor for ACE inhibitors, have been described. This highlights the broader chemical and enzymatic utility of (R)-3-Amino-4,4-diphenylbutyric acid hydrochloride in synthesizing biologically active molecules (E. Schmidt et al., 1992).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R)-3-amino-4,4-diphenylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2.ClH/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14,16H,11,17H2,(H,18,19);1H/t14-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCLDRTLSHQUFBA-PFEQFJNWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@@H](CC(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-4,4-diphenylbutyric acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-adamantyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2832383.png)

![4-Amino-2-[(2-anilino-2-oxoethyl)sulfanyl]-5-cyano-3-azaspiro[5.5]undeca-2,4-diene-1-carboxamide](/img/structure/B2832385.png)

![7-fluoro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2832386.png)

![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2832387.png)

![1-(4-Methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2832396.png)